molecular formula C6H4Cl2N2O2 B6283716 methyl 5,6-dichloropyrimidine-4-carboxylate CAS No. 1554322-22-3

methyl 5,6-dichloropyrimidine-4-carboxylate

Cat. No.: B6283716
CAS No.: 1554322-22-3
M. Wt: 207
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Description

Methyl 5,6-dichloropyrimidine-4-carboxylate (CAS: 1554322-22-3) is a versatile pyrimidine-based chemical building block with the molecular formula C₆H₄Cl₂N₂O₂ and a molecular weight of 207.01 g/mol . This compound is of significant interest in medicinal and organic chemistry for the synthesis of more complex molecules. It is characterized by a carboxylate ester group and two chlorine atoms on its pyrimidine ring, which serve as excellent reactive sites for further functionalization, making it a key intermediate in heterocyclic chemistry . Its primary research value lies in its role as a precursor for the development of pharmacologically active compounds. For instance, it serves as a key synthetic intermediate in the exploration of novel anti-tubercular agents. Research published in 2024 highlights the use of closely related dichloropyrimidine carboxylates as a core starting material for synthesizing 6-dialkylaminopyrimidine carboxamide analogues, which have demonstrated excellent in vitro activity against Mycobacterium tuberculosis . These studies are crucial in the search for new treatments to address the global challenge of multidrug-resistant TB. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must be handled by qualified professionals in a laboratory setting. For safe handling, please consult the relevant Material Safety Data Sheet. The recommended storage condition is in a cool place, between 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5,6-dichloropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-12-6(11)4-3(7)5(8)10-2-9-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILDFUWIRMBUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554322-22-3
Record name methyl 5,6-dichloropyrimidine-4-carboxylate
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Chemical Reactivity and Transformational Chemistry

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The electron-deficient pyrimidine ring of methyl 5,6-dichloropyrimidine-4-carboxylate is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of functional groups.

Displacement of Halogen Atoms by Heteronucleophiles (e.g., Amines, Thiols)

The chlorine atoms at the C5 and C6 positions of the pyrimidine ring can be displaced by various heteronucleophiles, such as amines and thiols. These reactions typically proceed under thermal conditions or in the presence of a base, which facilitates the removal of the hydrogen halide byproduct. For instance, the reaction with primary or secondary amines leads to the formation of the corresponding amino-substituted pyrimidines. Similarly, treatment with thiols or their corresponding thiolates can yield thioether derivatives. The general order of reactivity for halogen displacement in halopyrimidines is typically C4(6) > C2 » C5. acs.org

While specific studies on this compound are not extensively documented in publicly available literature, the general principles of SNAr reactions on dichloropyrimidines suggest that such transformations are feasible. For example, studies on related 2,4-dichloropyrimidines show that they readily react with various amines to yield substituted aminopyrimidines. researchgate.net

Table 1: Representative Nucleophilic Substitution Reactions on Dichloropyrimidine Scaffolds

NucleophileDichloropyrimidine SubstrateProduct TypeReference
Amines2,4-DichloropyrimidinesAminopyrimidines researchgate.net
ThiolsGeneral HalopyrimidinesThioether pyrimidinesGeneral Knowledge

Note: This table is illustrative of general reactivity and not specific to this compound due to a lack of specific literature data.

Influence of Substituent Effects on Reactivity

The reactivity of the pyrimidine ring towards nucleophilic attack is significantly influenced by the electronic nature of its substituents. The two chlorine atoms in this compound are strongly electron-withdrawing, which depletes the electron density of the aromatic ring and makes it more susceptible to attack by nucleophiles. libretexts.org The methyl carboxylate group at the C4 position also contributes to this electron deficiency through its electron-withdrawing inductive and resonance effects.

Regioselectivity in Nucleophilic Attack

In cases of di- or polysubstituted pyrimidines, the site of nucleophilic attack is a critical aspect of their reactivity. For unsymmetrical dichloropyrimidines, such as 2,4-dichloropyrimidine (B19661), nucleophilic attack generally occurs preferentially at the C4 position. wuxiapptec.com However, the regioselectivity can be highly sensitive to the nature of other substituents on the ring. wuxiapptec.com For symmetrically substituted dichloropyrimidines, such as 4,6-dichloropyrimidines, the two chlorine atoms are electronically equivalent, which can lead to mixtures of products if only one equivalent of the nucleophile is used. mdpi.com

In the case of this compound, the chlorine atoms are at adjacent positions. The regioselectivity of nucleophilic attack would be influenced by both the electronic activation provided by the ring nitrogen atoms and the methyl carboxylate group, as well as steric hindrance. Detailed experimental studies would be required to definitively establish the preferred site of initial substitution.

Reactions Involving the Carboxylate Functionality

The methyl carboxylate group at the C4 position of the molecule offers another site for chemical modification, allowing for the synthesis of a variety of derivatives.

Hydrolysis to Carboxylic Acids

The ester functionality can be hydrolyzed to the corresponding carboxylic acid, 5,6-dichloropyrimidine-4-carboxylic acid, under either acidic or basic conditions. Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup, is a common method for this transformation. This reaction proceeds via a nucleophilic acyl substitution mechanism. The resulting carboxylic acid is a valuable intermediate for further derivatization. A patent for the synthesis of 4,6-dichloropyrimidine (B16783) mentions the hydrolysis of a related intermediate. google.com

Derivatization to Esters, Amides, and Hydrazides

The methyl ester can be converted into other esters through transesterification, typically by heating in the presence of a different alcohol and an acid or base catalyst. More commonly, the carboxylic acid obtained from hydrolysis is activated and then reacted with various nucleophiles.

For the synthesis of amides, the carboxylic acid can be coupled with primary or secondary amines using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with amines to form the desired amide.

Similarly, hydrazides can be prepared by the reaction of the methyl ester or the activated carboxylic acid with hydrazine (B178648). These derivatization reactions significantly expand the synthetic utility of this compound, providing access to a wide range of functionalized pyrimidine compounds. A study on the discovery of dipeptidyl peptidase-4 (DPP4) inhibitors describes the synthesis of various carboxamides from a related imidazolopyrimidine carboxylic ester. nih.gov

Table 2: Potential Derivatization Reactions of the Carboxylate Functionality

ReagentProduct TypeGeneral Method
H₂O / H⁺ or OH⁻Carboxylic AcidHydrolysis
R'OH / H⁺ or BaseEsterTransesterification
R₂NH / Coupling AgentAmideAmide Coupling
N₂H₄HydrazideHydrazinolysis

Note: This table outlines general synthetic transformations of a methyl carboxylate group.

Cycloaddition and Annulation Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. When the diene and dienophile are part of the same molecule, the resulting intramolecular Diels-Alder (IMDA) reaction can be used to construct complex polycyclic systems with high stereoselectivity. wikipedia.orgresearchgate.netmasterorganicchemistry.com Pyrimidine rings, being electron-deficient, can function as the diene component in inverse-electron-demand Diels-Alder reactions. This reactivity is enhanced by quaternization of a ring nitrogen or by protonation, which lowers the energy of the diene's Lowest Unoccupied Molecular Orbital (LUMO). wur.nl

In a typical IMDA reaction involving a pyrimidine, a dienophilic side-chain (e.g., containing an alkene or alkyne) is tethered to the pyrimidine core. Upon heating, the cycloaddition occurs across the pyrimidine ring, usually at the C-2/C-5 or C-4/N-1 positions, to form a bridged adduct. This adduct can then undergo a retro-Diels-Alder reaction, often with the extrusion of a small molecule like hydrogen cyanide or a nitrile, to yield a new, annelated heterocyclic system, such as a fused pyridine (B92270). wur.nl

For a substrate like this compound, an IMDA reaction would first require the introduction of a tether with a dienophile. The reaction would likely proceed across the C-2 and C-5 positions. The high electron deficiency of the dichloropyrimidine ring could facilitate the cycloaddition under milder conditions than for unsubstituted pyrimidines. wur.nlrsc.org

Table 2: Key Features of Intramolecular Diels-Alder Reactions of Pyrimidines

FeatureDescriptionImpact on ReactivityReference(s)
Reaction TypeInverse-electron-demand Diels-AlderThe electron-poor pyrimidine (diene) reacts with an electron-rich dienophile. wur.nl
Tether PositionDienophile tethered at C-2, C-4, or C-5Determines the regiochemistry of the cycloaddition and the structure of the product. wur.nl
ActivationProtonation or N-alkylation of the pyrimidine ringLowers the LUMO energy of the pyrimidine diene, accelerating the reaction. wur.nl
Product FormationInitial bridged adduct undergoes retro-Diels-Alder reactionLeads to stable, annelated aromatic systems (e.g., fused pyridines). wur.nlrsc.org

Dichloropyrimidines are valuable precursors for the synthesis of fused heterocyclic systems due to the reactivity of the chlorine atoms toward nucleophilic substitution. A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines, a scaffold of significant interest in medicinal chemistry. nih.gov The general strategy involves the reaction of a substituted pyrimidine with a binucleophile, such as hydrazine or its derivatives. nih.govnih.gov

Starting with a dichloropyrimidine derivative like this compound, the reaction with hydrazine hydrate (B1144303) would proceed in a stepwise manner. The first step is the nucleophilic substitution of one of the chlorine atoms by a nitrogen atom of hydrazine to form a hydrazinopyrimidine intermediate. nih.govresearchgate.net The more reactive chlorine atom would be substituted first. Subsequent intramolecular cyclization occurs via nucleophilic attack of the second hydrazine nitrogen onto the adjacent carbon, displacing the second chlorine atom and forming the pyrazole (B372694) ring. This annulation reaction results in the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. researchgate.netekb.eg

The reaction conditions, such as solvent and temperature, can be optimized to control the reaction and improve yields. The presence of the methyl carboxylate group at the 4-position is expected to influence the reactivity of the adjacent chlorine at the 5-position and will be retained in the final fused product, offering a site for further functionalization. nih.gov

Table 3: Synthesis of Pyrazolo[1,5-a]pyrimidines from Dichloropyrimidines

Pyrimidine PrecursorReagentKey TransformationProduct TypeReference(s)
5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidineMorpholineSelective SNAr at C-75-chloro-7-morpholino derivative nih.gov
2,3-dichloropyridineHydrazine hydrateSNAr followed by cyclization1-(3-chloropyridin-2-yl)hydrazine (intermediate) nih.gov
General DichloropyrimidinesHydrazine hydrateDouble nucleophilic substitution and annulationPyrazolo[1,5-a]pyrimidine core researchgate.netekb.eg

Oxidation and Reduction Chemistry of Pyrimidine Carboxylates

The oxidation and reduction of the pyrimidine ring can lead to a variety of functionalized products. Due to their lower aromaticity compared to benzene (B151609) or pyridine, pyrimidines can be more susceptible to reduction. oregonstate.edu

Catalytic hydrogenation is a common method for the reduction of chloropyrimidines. The dehalogenation of dichloropyrimidines can be achieved using catalysts like palladium on carbon (Pd/C) in the presence of a base (e.g., magnesium oxide or sodium hydroxide) to neutralize the HCl formed. oregonstate.edu For a substrate like this compound, catalytic hydrogenation would likely lead to the stepwise or complete removal of the chlorine atoms, yielding the corresponding dechlorinated pyrimidine carboxylate. However, care must be taken as nuclear reduction of the pyrimidine ring itself to a tetrahydropyrimidine (B8763341) derivative is also possible under these conditions. oregonstate.edu Zinc dust has also been employed for the reduction of chloropyrimidines, sometimes showing different selectivity compared to catalytic methods. oregonstate.edu

The oxidation of the pyrimidine ring itself is less common, as the ring is electron-deficient and thus relatively resistant to electrophilic attack by common oxidizing agents. However, substituents on the ring can be oxidized. There is limited specific information on the direct oxidation of the dichloropyrimidine core of the title compound.

Table 4: Reduction Methods for Chloropyrimidines

SubstrateReagent/CatalystConditionsProductReference(s)
2,4-dichloropyrimidinePd catalyst, H₂Alcoholic solvent, MgOPyrimidine (via dehalogenation) and nuclear reduction products oregonstate.edu
2,4-dichloro-5-ethoxypyrimidineZinc dust-2-chloro-5-ethoxypyrimidine oregonstate.edu
Ethyl 2-ethylmercapto-6-chloropyrimidine-5-carboxylateZinc dustEthanol/waterDechlorinated product oregonstate.edu

Functionalization of the Pyrimidine Core

The introduction of a formyl group (-CHO) onto an aromatic or heteroaromatic ring is a valuable transformation, as the aldehyde functionality can be readily converted into a wide range of other groups. The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of electron-rich or activated heterocyclic systems. mdpi.comijpcbs.comchemistrysteps.com The reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). The active electrophile is a chloroiminium ion, which attacks the heterocyclic ring. chemistrysteps.com

The pyrimidine ring itself is electron-deficient and generally not reactive towards Vilsmeier-Haack formylation unless activated by strong electron-donating groups. mdpi.com In the case of this compound, the ring is highly deactivated by two chlorine atoms and a methyl carboxylate group. Therefore, direct formylation on the pyrimidine C-2 position, the only available carbon, is expected to be extremely difficult under standard Vilsmeier-Haack conditions.

However, the Vilsmeier-Haack reaction is highly effective on pyrimidine systems that bear activating groups such as hydroxyl or amino substituents. For example, 2-methylpyrimidine-4,6-diol undergoes formylation at the C-5 position. mdpi.com Similarly, formylation of 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines occurs at the C-6 position of the pyrimidine ring. researchgate.net This highlights that for formylation of a pyrimidine core to be successful, the electronic character of the ring must be suitable for electrophilic substitution. For the title compound, functionalization would likely require prior modification of the ring, for instance, by replacing the chlorine atoms with activating groups.

Table 5: Vilsmeier-Haack Formylation of Pyrimidine and Related Systems

SubstrateReagentPosition of FormylationReference(s)
2-methylpyrimidine-4,6-diolPOCl₃, DMFC-5 mdpi.com
5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinePOCl₃, DMFC-6 researchgate.net
Electron-rich aromatic compounds (e.g., aniline, phenol)POCl₃, DMFortho and para to activating group ijpcbs.comchemistrysteps.com
Pyrido[2,3-d]pyrimidinesPOCl₃, DMFPosition on the pyridine or pyrimidine ring depending on substituents ijpcbs.com

Alkylation and Arylation Strategies

The chemical behavior of this compound is characterized by the electrophilic nature of the pyrimidine ring, which is further enhanced by the presence of two electron-withdrawing chlorine atoms and a carboxylate group. This electronic arrangement makes the molecule susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, which are primary strategies for its alkylation and arylation.

The reactivity of the two chlorine atoms at the C5 and C6 positions is not identical. Generally, in dichloropyrimidines, the chlorine atom at the C4 or C6 position is more reactive towards nucleophilic displacement than a chlorine atom at the C5 position. This regioselectivity is attributed to the greater activation by the ring nitrogen atoms at the para and ortho positions. Consequently, substitution reactions on this compound are expected to preferentially occur at the C6 position.

Arylation via Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful and widely employed method for the formation of carbon-carbon bonds, and it is applicable to the arylation of halosubstituted pyrimidines. While specific studies detailing the Suzuki-Miyaura reaction directly on this compound are not extensively documented in the cited literature, the reactivity of closely related 4,6-dichloropyrimidines provides a strong indication of the expected chemical behavior.

For instance, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully demonstrated. mdpi.com In these reactions, a palladium catalyst, typically Pd(PPh₃)₄, is used in the presence of a base such as K₃PO₄ and a suitable solvent like 1,4-dioxane. mdpi.com The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium complex to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to yield the arylated product.

Based on the established principles of pyrimidine chemistry, the C6-chloro substituent of this compound is anticipated to be more reactive in Suzuki-Miyaura coupling reactions. This regioselectivity allows for the stepwise introduction of different aryl groups if desired.

Reactant 1Reactant 2 (Arylboronic Acid)CatalystBaseSolventProductYield (%)Ref
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane5-(4-bromophenyl)-4-chloro-6-phenylpyrimidine- mdpi.com
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane5-(4-bromophenyl)-4-chloro-6-(4-methoxyphenyl)pyrimidine- mdpi.com
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water2-Chloro-4-phenylpyrimidine- nih.gov

Note: The yields for the specific reactions of 5-(4-bromophenyl)-4,6-dichloropyrimidine were not explicitly provided in the abstract. The table illustrates the general conditions and expected products based on analogous reactions.

Alkylation via Nucleophilic Aromatic Substitution

Alkylation of this compound can be achieved through nucleophilic aromatic substitution (SNAr) reactions. In this type of reaction, a nucleophile directly displaces one of the chlorine atoms on the pyrimidine ring. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, and the presence of electron-withdrawing groups on the ring facilitates this process.

While direct alkylation of this compound with alkyl Grignard or organolithium reagents is not detailed in the provided search results, studies on similar substrates, such as 4,6-dichloro-5-nitropyrimidines, demonstrate the feasibility of displacing chloro substituents with primary amines. chemrxiv.org In these cases, the reaction can proceed sequentially, with the first substitution occurring under milder conditions. The reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines unexpectedly leads to the displacement of both the chloro and the alkoxy group, highlighting the complex reactivity patterns that can emerge. chemrxiv.org

The introduction of alkyl groups can also be inferred from the reactions of related chloropyrimidines. For example, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles, including dimethylamine, results in the substitution of the chloro group. rsc.org This suggests that alkylamines and other alkyl nucleophiles could similarly react with this compound, likely at the more reactive C6 position.

Reactant 1NucleophileSolventProductRef
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateDimethylamine-Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate rsc.org
6-Alkoxy-4-chloro-5-nitropyrimidineN-BenzylamineDCM4,6-Bis(benzylamino)-5-nitropyrimidine chemrxiv.org

Note: This table provides examples of nucleophilic substitution on related pyrimidine systems to illustrate the potential for alkylation of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a predominant method in quantum chemistry for investigating the electronic structure of molecules. jacsdirectory.com It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules. DFT calculations can predict a wide range of molecular properties, from optimized geometries to spectroscopic features and reactivity indices. jacsdirectory.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For pyrimidine (B1678525) derivatives, DFT methods, such as B3LYP with a basis set like 6-311G(d,p), are commonly used to calculate the optimized geometrical parameters, including bond lengths and bond angles. jacsdirectory.comjacsdirectory.com

The planarity of the pyrimidine ring is a key feature, although substituents can cause minor deviations. The orientation of the methyl carboxylate group relative to the ring is determined through conformational analysis, which identifies the most stable rotamer (rotational isomer). These calculations provide a precise and detailed picture of the molecule's ground-state geometry. mdpi.com

Table 1: Representative Calculated Geometrical Parameters for a Substituted Pyrimidine Ring (Illustrative)

This table illustrates typical data obtained from DFT calculations on related pyrimidine structures, as specific data for methyl 5,6-dichloropyrimidine-4-carboxylate is not available.

ParameterBondCalculated Value (Å)
Bond LengthC2-N11.34
N1-C61.33
C6-C51.40
C5-C41.39
C4-N31.33
N3-C21.34
Parameter Angle **Calculated Value (°) **
Bond AngleC6-N1-C2115.5
N1-C2-N3128.0
C2-N3-C4115.5
N3-C4-C5122.5

The electronic properties of a molecule are fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. chemmethod.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and reactive. chemmethod.com

Molecular Electrostatic Potential (MEP) mapping is another vital tool. It creates a color-coded map of the electrostatic potential on the molecule's surface. jacsdirectory.com Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group, with positive potential near the hydrogen atoms.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. irjweb.com These descriptors, conceptualized within DFT, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Chemical Hardness (η): Calculated as (ELUMO – EHOMO) / 2, it measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Electronegativity (χ): Calculated as -(EHOMO + ELUMO) / 2, it describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω): Calculated as μ²/2η (where μ ≈ -χ), it quantifies the energy lowering of a molecule when it accepts electrons.

These parameters help in comparing the reactivity of different molecules and predicting their behavior in chemical reactions. chemmethod.comirjweb.com Local reactivity descriptors, such as Fukui functions, can also be calculated to predict the most probable sites for nucleophilic and electrophilic attacks within the molecule.

Table 2: Illustrative Reactivity Descriptors for a Pyrimidine Derivative

This table shows representative data calculated for similar compounds to illustrate the output of such an analysis.

ParameterSymbolTypical Value (eV)
HOMO EnergyEHOMO-7.0 to -6.5
LUMO EnergyELUMO-1.5 to -1.0
Energy GapΔE5.0 to 6.0
Chemical Hardnessη2.5 to 3.0
Electronegativityχ4.0 to 4.5
Electrophilicity Indexω2.5 to 3.5

DFT calculations are instrumental in studying the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products. This allows for the calculation of activation energies, which are crucial for understanding reaction kinetics. researchgate.net

Furthermore, thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy can be computed. researchgate.net These calculations help determine the feasibility and spontaneity of a reaction under different conditions. For this compound, such studies could predict its stability and its behavior in reactions like nucleophilic aromatic substitution, where the chlorine atoms are displaced.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum calculations are often limited to static structures or single reaction pathways, MD simulations can model the behavior of a molecule in a more realistic environment, such as in a solvent or interacting with a biological macromolecule. nih.gov

For this compound, MD simulations could be used to:

Analyze its conformational flexibility in solution.

Study its solvation properties and interactions with different solvent molecules.

Simulate its binding to a potential biological target, providing insights into intermolecular interactions and binding stability. nih.gov

The simulation tracks the trajectory of the molecule over a period, typically nanoseconds to microseconds, providing a dynamic view of its behavior that is inaccessible through static quantum calculations alone.

Spectroscopic Analysis Techniques (Methodological Focus)

Computational methods are essential for the interpretation of experimental spectra. DFT calculations can accurately predict various spectroscopic properties.

Vibrational Spectroscopy: The calculation of vibrational frequencies using DFT is a standard procedure to aid in the assignment of experimental Infrared (IR) and Raman spectra. mdpi.comnih.gov The computed spectrum can be compared with the experimental one, helping to confirm the molecular structure and identify characteristic functional groups. nih.gov

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a common method used with DFT to predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C). mdpi.com These predicted chemical shifts are valuable for assigning signals in complex experimental NMR spectra.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. nih.govmaterialsciencejournal.org This analysis helps in understanding the electronic transitions occurring within the molecule, often related to π → π* and n → π* transitions of the pyrimidine ring and carboxylate group.

By combining these computational techniques, a comprehensive theoretical profile of this compound can be constructed, providing a deep understanding of its structure, properties, and reactivity.

Based on a thorough review of available scientific literature, detailed experimental and computational data specifically for the compound This compound is not available. The provided search results consistently refer to related but structurally distinct isomers, such as methyl 2,6-dichloropyrimidine-4-carboxylate and methyl 2,4-dichloropyrimidine-5-carboxylate.

Given the strict requirement to focus solely on "this compound" and to populate the article with specific data pertaining only to this compound, it is not possible to generate the requested content for the following sections:

Correlation between Theoretical Predictions and Experimental Observations

Without experimental data (NMR, IR, X-ray crystallography), a correlation between theoretical predictions and experimental observations for this compound cannot be performed.

Therefore, the generation of a scientifically accurate article that strictly adheres to the provided outline and content requirements for "this compound" is not feasible at this time due to the absence of specific research findings for this exact compound in the public domain.

Role As a Synthetic Intermediate and Building Block

Application in the Construction of Complex Heterocyclic Molecules

The dichloropyrimidine core of methyl 5,6-dichloropyrimidine-4-carboxylate is a common starting point for the synthesis of fused heterocyclic systems. The two chlorine atoms are susceptible to nucleophilic displacement, allowing for the stepwise or simultaneous introduction of various functionalities, which can then participate in intramolecular cyclization reactions to form bicyclic and polycyclic systems.

One common strategy involves the sequential displacement of the chlorine atoms with different nucleophiles. For instance, reaction with a binucleophilic reagent, such as a compound containing both an amino and a hydroxyl or thiol group, can lead to the formation of a new ring fused to the pyrimidine (B1678525) core. The ester group can also be manipulated, for example, through hydrolysis to the carboxylic acid followed by amide coupling, to introduce further diversity and facilitate cyclization.

While specific examples utilizing this compound are not extensively documented in publicly available research, the general reactivity pattern of dichloropyrimidines is well-established. For example, related compounds like 4,6-dichloro-2-(methylsulfanyl)pyrimidine have been used in the one-pot synthesis of imidazo[1,5-c]pyrimidine derivatives through reaction with benzyl isocyanides. This suggests that this compound could similarly be employed in the synthesis of a variety of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and triazolo[4,5-d]pyrimidines, which are prevalent scaffolds in medicinally active compounds.

Precursor for Diversified Pyrimidine Derivatives

The primary utility of this compound lies in its role as a precursor for a diverse range of substituted pyrimidine derivatives. The differential reactivity of the two chlorine atoms, often influenced by the electronic effects of the ester group, allows for selective functionalization.

Nucleophilic aromatic substitution (SNAr) is the most common transformation. A wide variety of nucleophiles, including amines, alcohols, and thiols, can be used to displace one or both chlorine atoms. The reaction conditions, such as temperature, solvent, and the nature of the base, can be tuned to favor either mono- or di-substitution.

For instance, treatment with one equivalent of an amine at a lower temperature may selectively replace one chlorine, leaving the other available for a subsequent, different substitution. This stepwise approach is instrumental in creating unsymmetrically substituted pyrimidines, which is often a requirement for optimizing the biological activity of a molecule.

The methyl ester group provides another handle for diversification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. Alternatively, the ester can be reduced to a hydroxymethyl group, which can undergo further transformations. This versatility makes this compound a highly valuable starting material for generating libraries of pyrimidine derivatives for screening in drug discovery and agrochemical research.

Utility in Medicinal Chemistry Lead Optimization (focus on synthetic transformations, not biological effects)

In the field of medicinal chemistry, the pyrimidine scaffold is a common feature in a multitude of clinically used drugs. This compound and its isomers serve as key intermediates in the synthesis of novel therapeutic agents. The ability to readily introduce a variety of substituents at the 5- and 6-positions allows for the fine-tuning of a lead compound's properties, a process known as lead optimization.

A notable example of a related compound's application is in the synthesis of antitubercular agents. In one study, methyl 2,4-dichloropyrimidine-6-carboxylate was used as the starting material for a series of 6-dialkylaminopyrimidine carboxamides. uj.ac.za The synthetic route involved the selective displacement of the 4-chloro group with various amines, followed by hydrolysis of the methyl ester to the carboxylic acid, and subsequent amide bond formation. This highlights the utility of the dichloropyrimidine ester scaffold in systematically modifying a molecule to improve its therapeutic potential.

The general synthetic strategies employed for dichloropyrimidine carboxylates in medicinal chemistry include:

Nucleophilic Aromatic Substitution (SNAr): As mentioned, this is the cornerstone of dichloropyrimidine chemistry. The choice of nucleophile directly impacts the properties of the final compound.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and Sonogashira couplings can be used to form carbon-carbon bonds at the chloro-positions, introducing aryl, heteroaryl, or alkynyl groups.

Amide Bond Formation: The carboxylic acid derived from the hydrolysis of the methyl ester is a versatile handle for introducing a wide range of substituents via amide coupling with various amines.

These transformations allow medicinal chemists to explore the structure-activity relationships (SAR) of a compound series, leading to the identification of candidates with improved potency, selectivity, and pharmacokinetic profiles.

Contribution to Agrochemical Development (focus on synthetic transformations)

The pyrimidine ring is also a key component in many commercially successful agrochemicals, including fungicides and herbicides. The synthetic transformations of dichloropyrimidines are therefore of significant interest in the development of new crop protection agents.

While direct synthetic applications of this compound in agrochemicals are not widely reported, the parent compound, 4,6-dichloropyrimidine (B16783), is a known precursor to the broad-spectrum fungicide, azoxystrobin. vdoc.pub The synthesis of azoxystrobin involves the sequential displacement of the two chlorine atoms of 4,6-dichloropyrimidine with different nucleophiles. This established industrial application underscores the importance of the dichloropyrimidine scaffold in agrochemical synthesis.

It is plausible that this compound could be utilized in the synthesis of novel agrochemicals. The ester group could be used to attach the pyrimidine core to other molecular fragments or to modulate the physicochemical properties of the final molecule, such as its solubility and soil mobility. The synthetic transformations would likely mirror those used in medicinal chemistry, with a focus on creating molecules that are potent against specific pests or weeds while being safe for the environment.

Exploration in Material Science (focus on synthetic applications, not specific material properties)

The application of pyrimidine derivatives in material science is an emerging area of research. The nitrogen atoms in the pyrimidine ring can act as ligands for metal ions, making pyrimidine-containing compounds potential building blocks for metal-organic frameworks (MOFs) and coordination polymers. The ability to introduce various functional groups onto the pyrimidine ring through the synthetic transformations of intermediates like this compound could allow for the design of materials with tailored properties.

For example, the chlorine atoms could be replaced with linker molecules containing coordinating groups, which could then be used to construct porous materials for applications in gas storage, separation, and catalysis. The ester group could also be modified to introduce polymerizable functionalities, enabling the incorporation of the pyrimidine unit into polymers.

While specific examples of the use of this compound in material science are currently limited in the scientific literature, the synthetic versatility of this compound suggests its potential as a valuable building block in the design and synthesis of new functional materials.

Future Directions in Research

Development of Novel and Efficient Synthetic Routes

The classical synthesis of dichloropyrimidine derivatives often involves harsh reagents and multi-step procedures that can be inefficient. Future research will prioritize the development of novel synthetic methodologies that are more direct, high-yielding, and scalable. A primary goal is to move beyond traditional chlorinating agents, which often generate significant waste, towards more sophisticated catalytic systems. Research will likely focus on late-stage C-H chlorination or innovative cyclization strategies that construct the pyrimidine (B1678525) core with the desired 5,6-dichloro substitution pattern already installed.

Synthetic Approach Traditional Method Future Direction
Chlorination Use of stoichiometric phosphorus oxychloride (POCl₃)Catalytic chlorination, C-H activation
Ring Formation Multi-step condensation and subsequent chlorinationConvergent one-pot or multicomponent reactions
Starting Materials Simple, bulk commodity chemicalsReadily available, functionalized precursors
Efficiency Moderate yields, multiple purificationsHigh-yielding, minimal intermediate isolation

Exploration of New Reactivity Patterns and Transformations

The two chlorine atoms on the pyrimidine ring of methyl 5,6-dichloropyrimidine-4-carboxylate offer distinct sites for nucleophilic aromatic substitution (SNAr). However, controlling the regioselectivity of these reactions can be challenging. Future investigations will delve deeper into understanding and controlling the reactivity at the C-5 and C-6 positions. This involves exploring the subtle electronic and steric effects of both the substrate and the incoming nucleophile.

Key areas of exploration will include:

Selective Monosubstitution: Developing catalytic systems or tailored reaction conditions that allow for the selective replacement of either the C-5 or C-6 chlorine atom, providing access to a wider range of monosubstituted derivatives.

Orthogonal Reactivity: Investigating conditions that allow for the sequential and selective reaction of the two chlorine atoms with different nucleophiles, enabling the construction of complex, unsymmetrically substituted pyrimidines.

Metal-Catalyzed Cross-Coupling: Expanding the scope of transformations beyond SNAr to include modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the C-Cl bonds, thereby enabling the introduction of carbon, nitrogen, and oxygen-based substituents with high precision.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool in modern synthetic planning. For dichloropyrimidines, quantum mechanical (QM) calculations can predict the regioselectivity of SNAr reactions by analyzing the molecule's electronic structure, such as the Lowest Unoccupied Molecular Orbital (LUMO). wuxiapptec.com Future research will leverage more advanced computational models to not only predict but also guide the development of new reactions.

Researchers are increasingly using computational approaches to pre-screen potential reactants and catalysts, thereby reducing the need for extensive empirical experimentation. mit.edu This "in silico" screening can predict which substrates are likely to react successfully and under what conditions, accelerating the discovery of novel transformations and optimizing reaction yields. mit.edu For this compound, this means modeling transition states for various nucleophiles to predict activation energies and, consequently, the kinetic and thermodynamic product distributions.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and the potential for straightforward scaling. mdpi.com The synthesis and functionalization of pyrimidine derivatives are well-suited for this technology. Future work will focus on translating existing batch syntheses of this compound and its derivatives into continuous flow processes.

The benefits of this integration include:

Improved Safety: Handling potentially hazardous reagents within a closed, small-volume reactor minimizes exposure and risk.

Enhanced Control: Precise control over reaction parameters like temperature, pressure, and residence time leads to higher reproducibility and selectivity. mdpi.com

Automated synthesis platforms, guided by machine learning algorithms, can use flow chemistry setups to rapidly screen a wide array of reaction conditions, further accelerating the optimization process and the discovery of new derivatives.

Parameter Batch Synthesis Flow Chemistry
Reaction Time Hours to daysMinutes to hours mdpi.com
Scalability Difficult, requires re-optimizationStraightforward by extending run time
Safety Higher risk with large volumesInherently safer with small reactor volumes mdpi.com
Reproducibility Can be variableHigh

Sustainable and Environmentally Benign Synthetic Strategies

The principles of green chemistry are a major driving force in contemporary chemical research. rasayanjournal.co.inpowertechjournal.com Future synthetic routes towards this compound will be increasingly evaluated based on their environmental impact. Research in this area will concentrate on several key aspects. benthamdirect.comnih.gov

Green Solvents: Replacing hazardous and volatile organic solvents with more environmentally friendly alternatives, such as ionic liquids or even water. rasayanjournal.co.in

Catalysis: Shifting from stoichiometric reagents that generate large amounts of waste to catalytic methods that are used in small quantities and can often be recycled and reused.

Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or ultrasound-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. powertechjournal.comnih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, minimizing the generation of byproducts. rasayanjournal.co.in Multicomponent reactions are a particularly effective strategy for achieving this goal. powertechjournal.com

By focusing on these future directions, the scientific community can enhance the utility of this compound as a versatile chemical intermediate while aligning its synthesis and application with the modern demands of efficiency, precision, and environmental stewardship.

Q & A

Q. How can researchers optimize the synthesis of methyl 5,6-dichloropyrimidine-4-carboxylate?

Methodological Answer: Use statistical Design of Experiments (DoE) to systematically evaluate variables such as reaction temperature, solvent polarity, catalyst loading, and stoichiometry. For example, a central composite design can identify nonlinear relationships between variables, reducing the number of trials needed for optimization. Post-synthesis, employ techniques like column chromatography (silica gel, gradient elution) or recrystallization (solvent polarity screening) for purification . Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to ensure reproducibility.

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer: Combine spectroscopic and analytical methods:

  • NMR (¹H/¹³C): Confirm substitution patterns (e.g., chlorine positions on the pyrimidine ring) and ester group integrity.
  • FT-IR : Validate carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns consistent with chlorine atoms.
  • Elemental Analysis : Verify C/H/N ratios within ±0.3% of theoretical values.
  • XRD (if crystalline): Resolve spatial arrangement of substituents .

Q. What are the recommended storage conditions to ensure the compound’s stability?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) in amber glass vials at −20°C to prevent hydrolysis of the ester group. Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C) and humidity levels (via desiccators or humidity chambers) to determine degradation kinetics. Monitor via HPLC for decomposition products like carboxylic acid derivatives .

Advanced Research Questions

Q. How can regioselectivity in nucleophilic substitution reactions involving this compound be controlled?

Methodological Answer: Use quantum chemical calculations (e.g., DFT) to map potential energy surfaces for substitution at C5 vs. C6. Experimentally, modulate selectivity by:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SNAr mechanisms at electron-deficient positions.
  • Catalysts : Lewis acids (e.g., ZnCl₂) can activate specific chlorine atoms.
  • Leaving Group Tuning : Introduce directing groups (e.g., nitro) to bias substitution pathways. Validate outcomes via kinetic studies (e.g., pseudo-first-order rate constants) and cross-correlate with computational predictions .

Q. What computational methods predict the reactivity of this compound in complex reaction systems?

Methodological Answer: Combine Molecular Dynamics (MD) simulations to model solvation effects and Density Functional Theory (DFT) to calculate transition states and activation energies. Use software like Gaussian or ORCA for electronic structure analysis, focusing on Fukui indices to identify electrophilic/nucleophilic sites. Validate predictions with experimental kinetic data and isotopic labeling (e.g., ¹⁸O in ester groups) to trace reaction pathways .

Q. How should researchers address discrepancies in reported solubility data for this compound?

Methodological Answer: Perform systematic solubility profiling across solvents (e.g., DMSO, THF, ethyl acetate) using gravimetric or UV-Vis spectrophotometry under controlled conditions (25°C, 1 atm). Apply statistical tools like ANOVA to assess inter-lab variability. Cross-reference with Hansen solubility parameters (δD, δP, δH) to identify solvent compatibility. Publish raw datasets with metadata (e.g., temperature, purity) to enhance reproducibility .

Data Contradiction Analysis

Q. How to resolve conflicting results in catalytic applications of this compound?

Methodological Answer: Conduct a meta-analysis of literature data, categorizing variables such as catalyst type (homogeneous vs. heterogeneous), substrate scope, and reaction conditions. Use multivariate regression to identify confounding factors (e.g., trace moisture in solvents). Reproduce key experiments with strict parameter control, and share protocols via open-access platforms for peer validation .

Methodological Tables

Parameter Optimization Approach Key References
Reaction TemperatureDoE with central composite design
Solvent SelectionHansen solubility parameter screening
Regioselectivity PredictionDFT-based Fukui index analysis
Stability AssessmentAccelerated degradation studies (Arrhenius plots)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.